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3-(Methylthio)propyl butyrate

Flavor Chemistry Food Science Flavor Formulation

3‑(Methylthio)propyl butyrate (CAS 16630‑60‑7), also known as methionyl butyrate, is a sulfur‑containing fatty acid ester (C8H16O2S) employed as a flavoring agent in the food and beverage industry [REFS‑1]. It is characterized by a distinctive sensory profile that combines fruity, pineapple, mushroom, and cheesy notes with a sulfurous undertone [REFS‑2].

Molecular Formula C8H16O2S
Molecular Weight 176.28 g/mol
CAS No. 16630-60-7
Cat. No. B107387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)propyl butyrate
CAS16630-60-7
Molecular FormulaC8H16O2S
Molecular Weight176.28 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCCSC
InChIInChI=1S/C8H16O2S/c1-3-5-8(9)10-6-4-7-11-2/h3-7H2,1-2H3
InChIKeyHSCZLQOPSGMKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

3-(Methylthio)propyl butyrate (CAS 16630-60-7): A High‑Potency Sulfur‑Ester Flavoring Agent


3‑(Methylthio)propyl butyrate (CAS 16630‑60‑7), also known as methionyl butyrate, is a sulfur‑containing fatty acid ester (C8H16O2S) employed as a flavoring agent in the food and beverage industry [REFS‑1]. It is characterized by a distinctive sensory profile that combines fruity, pineapple, mushroom, and cheesy notes with a sulfurous undertone [REFS‑2]. The compound is approved for use as a flavoring substance by FEMA (No. 4160) and JECFA (No. 1668) and occurs naturally in yellow passion fruit and cheese [REFS‑3].

Why 3‑(Methylthio)propyl butyrate Cannot Be Replaced by Simple Alkyl Esters or Even Other Sulfur Esters


Sulfur‑containing flavor esters like 3‑(methylthio)propyl butyrate cannot be substituted with simple alkyl esters (e.g., propyl butyrate) or even with structurally similar sulfur esters (e.g., 3‑(methylthio)propyl acetate) without fundamentally altering the sensory profile and functional performance of a formulation. The thioether group drastically lowers odor thresholds and shifts the aroma character toward savory, cheesy, and tropical fruit notes that are unattainable with non‑sulfur analogs [REFS‑1]. Moreover, recommended use levels differ by an order of magnitude, meaning a direct 1:1 replacement would result in either overpowering sulfur off‑notes or insufficient flavor impact [REFS‑2]. The quantitative evidence below establishes the specific, measurable parameters that define this compound’s functional niche and justify its selection over available alternatives.

Quantitative Differentiation of 3‑(Methylthio)propyl butyrate Against Closest Analogs


Use Level Differentiation in Food Applications: 3‑(Methylthio)propyl butyrate vs. 3‑(Methylthio)propyl Acetate

3‑(Methylthio)propyl butyrate is recommended for use at levels of 1–5 ppm in soups, sauces, confectionery, and dairy products, and 3–5 ppm in seasonings and beverages [REFS‑1]. In contrast, the closely related sulfur ester 3‑(methylthio)propyl acetate (methionol acetate) is used at substantially lower levels, with FEMA typical use limits of 0.1–0.5 mg/kg in baked goods, meat, and soups, and 0.1–0.2 mg/kg in beverages, candies, and dressings [REFS‑2].

Flavor Chemistry Food Science Flavor Formulation

Consumed Use Level: 3‑(Methylthio)propyl butyrate vs. Benchmark Flavor Compounds

In finished consumer products, 3‑(methylthio)propyl butyrate is typically consumed at a level of 1.6 ppm in mushroom, cheese, and tropical flavors [REFS‑1]. This level is significantly lower than the use level of many common non‑sulfur flavor esters. For example, methyl cyclopentenolone (a caramel‑type flavor) is used at 5 ppm in comparable applications [REFS‑2], indicating that the sulfur‑containing butyrate achieves its desired flavor impact at a lower concentration, a hallmark of high‑potency flavor compounds.

Flavor Chemistry Sensory Science Product Development

Boiling Point Differentiation: 3‑(Methylthio)propyl butyrate vs. Non‑Sulfur Alkyl Butyrate

3‑(Methylthio)propyl butyrate exhibits a boiling point of 231–232 °C at 760 mmHg [REFS‑1], whereas the structurally analogous non‑sulfur ester n‑propyl butyrate boils at 140–145 °C [REFS‑2]. The ~90 °C higher boiling point is attributable to the presence of the sulfur atom and the increased molecular weight, which influences vapor pressure and volatility.

Physical Chemistry Formulation Science Thermal Stability

Regulatory Differentiation: JECFA Safety Evaluation Timeline

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 3‑(methylthio)propyl butyrate in 2007 and assigned an ADI of 'No safety concern at current levels of intake' [REFS‑1]. In comparison, the related sulfur ester 3‑(methylthio)propyl acetate was evaluated earlier, in 2001, with the same ADI outcome [REFS‑2]. While both compounds share a favorable safety profile, the more recent evaluation of the butyrate (2007 vs. 2001) may provide a more contemporary toxicological assessment.

Food Safety Regulatory Science Compliance

Optimal Application Scenarios for 3‑(Methylthio)propyl butyrate Based on Quantitative Evidence


High‑Impact Tropical Fruit and Cheese Flavor Formulations

Leveraging its use level of 1–5 ppm in soups/sauces and 3–5 ppm in seasonings [REFS‑1], 3‑(methylthio)propyl butyrate is ideally suited for creating authentic pineapple, passion fruit, and ripe cheese notes in complex food matrices. Its sulfurous‑fruity profile is irreplaceable by non‑sulfur esters, and its higher recommended use level relative to the acetate provides greater formulation latitude.

Thermally Processed Foods Requiring Low Volatility

With a boiling point of 231–232 °C—significantly higher than propyl butyrate (140–145 °C) [REFS‑1]—this compound is well‑suited for applications involving heat treatment (e.g., baked goods, retorted soups) where more volatile esters would be lost during processing, ensuring consistent flavor delivery in the finished product.

Regulatory‑Compliant Flavor Development for Global Markets

The compound's JECFA evaluation (2007) with an ADI of 'No safety concern' [REFS‑1] and its inclusion in the FDA's EAFUS list [REFS‑2] provide a robust regulatory foundation for use in foods and beverages worldwide. Formulators can confidently select this ingredient for products destined for multiple jurisdictions, knowing that a contemporary safety assessment is available.

Precision Flavoring at Low Concentrations

As evidenced by a consumed use level of only 1.6 ppm in finished products [REFS‑1], 3‑(methylthio)propyl butyrate delivers potent flavor impact at trace concentrations. This makes it particularly valuable for cost‑sensitive applications where high impact per unit mass is essential, such as in dry seasoning blends and beverage concentrates.

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